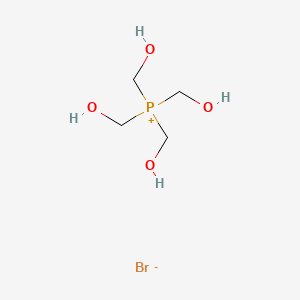

Tetrakis(hydroxymethyl)phosphonium bromide

Description

Overview of Phosphonium (B103445) Chemistry and its Broad Significance

Phosphonium chemistry centers around phosphonium salts, which are compounds containing a positively charged phosphorus atom covalently bonded to four organic groups. ucla.edu This tetravalent structure gives the phosphorus atom a positive formal charge. ucla.edu These salts are integral to various domains of organic synthesis and industrial applications. rsc.org

One of the most notable applications of phosphonium salts is in the Wittig reaction, a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. fiveable.me In this reaction, a phosphonium salt is deprotonated by a strong base to form a phosphonium ylide, a key reactive intermediate. fiveable.mefiveable.me This ylide then reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. fiveable.me The stability and versatility of phosphonium salts make them reliable precursors for generating ylides in situ. fiveable.me

Beyond their role in the Wittig reaction, phosphonium salts are also employed as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. rsc.org Their utility extends to acting as ionic liquids, Lewis acid organocatalysts, and even showing antimicrobial activity. researchgate.net The diverse applications of phosphonium salts underscore their significance in both academic research and industrial chemical processes. rsc.orgrsc.org

Historical Trajectory and Evolution of Tetrakis(hydroxymethyl)phosphonium (B1206150) Research

The commercial production of tetrakis(hydroxymethyl)phosphonium (THP) salts began in the 1950s, with tetrakis(hydroxymethyl)phosphonium chloride (THPC) being introduced in 1953. nih.gov The primary initial application for these compounds was as flame retardants for cotton and other cellulosic fabrics. nih.govwikipedia.org The development of THP salts was a significant advancement in textile safety, leading to the production of crease-resistant, flame-retardant finishes for various materials, including children's sleepwear. nih.gov

The synthesis of these salts involves the reaction of phosphine with formaldehyde (B43269) in the presence of an appropriate acid. nih.govnih.gov For Tetrakis(hydroxymethyl)phosphonium bromide, this would involve the use of hydrobromic acid.

Over the years, research has focused on optimizing the application of THP salts in flame retardant finishes. One of the most successful methods has been the Proban® process, where the THP salt is condensed with urea (B33335) and then cured on the fabric with ammonia (B1221849). wikipedia.orgwikipedia.org This process creates a durable, cross-linked polymer within the fabric fibers, providing long-lasting flame retardancy. wikipedia.org In 1974, it was estimated that over 14 million meters of cotton flannel for children's nightwear in the United States were treated with these salts. nih.gov

Contemporary Research Landscape and Specific Focus on this compound

The contemporary research landscape for tetrakis(hydroxymethyl)phosphonium salts, including the bromide variant, is characterized by a dual focus on enhancing their traditional applications and exploring new functionalities. While flame retardancy remains a primary application, there is a growing interest in their use as environmentally friendly biocides. irowater.comnbinno.com

In industrial water treatment and oilfield operations, THP salts are effective in controlling the growth of bacteria, algae, and fungi. irowater.comirobiocide.com A key advantage of these compounds is their ability to degrade rapidly into non-toxic substances, minimizing their environmental impact. irowater.comirobiocide.com This biodegradability makes them a more sustainable alternative to many traditional biocides. chemicalbook.com

Recent research also explores the use of THP salts in nanotechnology. For instance, THPC has been used as both a reducing and stabilizing agent in the synthesis of ultra-small noble metal nanoparticles. rsc.org This highlights the versatility of the tetrakis(hydroxymethyl)phosphonium cation in advanced materials science.

While specific research on this compound is less prevalent in the literature compared to its chloride and sulfate (B86663) analogues, the chemical principles and applications are largely transferable. The properties and reactivity of the tetrakis(hydroxymethyl)phosphonium cation are the dominant factors in its performance, with the bromide anion having a secondary influence.

Table 1: Overview of Key Tetrakis(hydroxymethyl)phosphonium Salts

| Compound Name | Chemical Formula | Primary Applications |

|---|---|---|

| This compound | [P(CH₂OH)₄]Br |

Flame retardant, Biocide |

| Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) | [P(CH₂OH)₄]Cl |

Flame retardant, Biocide, Nanoparticle synthesis |

| Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS) | ([P(CH₂OH)₄])₂SO₄ |

Flame retardant, Biocide, Tanning agent |

Structure

3D Structure of Parent

Properties

CAS No. |

5940-69-2 |

|---|---|

Molecular Formula |

C4H12BrO4P |

Molecular Weight |

235.01 g/mol |

IUPAC Name |

tetrakis(hydroxymethyl)phosphanium;bromide |

InChI |

InChI=1S/C4H12O4P.BrH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 |

InChI Key |

XAAGVNUUSJZVIC-UHFFFAOYSA-M |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Tetrakis Hydroxymethyl Phosphonium Salts

Foundational Synthetic Routes to Tetrakis(hydroxymethyl)phosphonium (B1206150) Bromide

The primary and most established method for synthesizing tetrakis(hydroxymethyl)phosphonium salts involves the direct reaction of phosphine (B1218219) with formaldehyde (B43269) in an acidic solution. These salts have been produced commercially since the 1950s. nih.gov

The synthesis of tetrakis(hydroxymethyl)phosphonium bromide is achieved with high yield through the reaction of phosphine (PH₃) with formaldehyde (HCHO) in the presence of hydrobromic acid (HBr). researchgate.netwikipedia.org The reaction proceeds as a condensation, where the phosphine adds to the carbonyl group of formaldehyde.

The general chemical equation for this synthesis is: PH₃ + 4 HCHO + HBr → [P(CH₂OH)₄]Br

This reaction is typically carried out in an aqueous medium where formaldehyde is present as an aqueous solution. researchgate.net The strong acid serves both as a reactant to provide the counter-ion (bromide, in this case) and as a catalyst for the electrophilic addition of the phosphine to the formaldehyde molecules. The resulting product is a white, water-soluble salt featuring a four-coordinate phosphorus atom within the cation. wikipedia.org

Table 1: Key Parameters in Phosphine-Formaldehyde Condensation

| Parameter | Description | Typical Conditions |

|---|---|---|

| Reactants | Phosphine gas, aqueous formaldehyde | Stoichiometric or slight excess of formaldehyde |

| Acid | Provides the counter-ion and catalyzes the reaction | Hydrobromic Acid (HBr) for the bromide salt |

| Solvent | Typically water | Reaction is performed in an aqueous solution |

| Temperature | Controlled to ensure reaction efficiency | Often maintained between 40°C and 60°C google.comnih.gov |

| Yield | Generally high | Quantitative yields are achievable researchgate.net |

This interactive table summarizes the typical conditions for the synthesis of Tetrakis(hydroxymethyl)phosphonium salts via phosphine-formaldehyde condensation.

On an industrial scale, the synthesis of tetrakis(hydroxymethyl)phosphonium salts, including the bromide variant, is conducted as a batch process. A key consideration is the handling of phosphine gas, which is highly toxic and pyrophoric. Manufacturing processes often utilize phosphine generated as a waste gas from other industrial activities, such as the production of sodium hypophosphite, which addresses both a waste disposal issue and provides a raw material source. google.comgoogle.com

In a typical industrial setup, an aqueous solution of formaldehyde and the corresponding acid (e.g., hydrobromic acid) is prepared. google.com This solution is pumped into an absorption tower. Concurrently, phosphine gas is fed into the tower, where it reacts with the acidic formaldehyde solution to form the desired tetrakis(hydroxymethyl)phosphonium salt. google.comgoogle.com The reaction temperature is carefully controlled, often in the range of 40-50°C, to optimize the reaction rate and minimize side reactions. google.comgoogle.com The resulting product is an aqueous solution of the phosphonium (B103445) salt. google.com

Innovations in this compound Synthesis

Research continues to seek more efficient, safer, and environmentally benign methods for synthesizing these important compounds. Innovations focus on improving reaction conditions and aligning with the principles of green chemistry.

While the foundational synthesis is effectively a one-pot reaction, innovations have focused on improving its efficiency and safety. One area of development involves the use of catalysts to accelerate the reaction. For the analogous chloride salt (THPC), it has been demonstrated that the presence of copper chloride (CuCl₂) can significantly accelerate the synthesis, allowing for efficient production under optimized conditions of temperature and reactant ratios. nih.govresearchgate.net Such catalytic approaches could be adapted for the synthesis of the bromide salt. Other research has explored the synthesis starting from elemental white phosphorus (P₄) and paraformaldehyde in the presence of a catalyst system, representing an alternative one-pot route from a more fundamental phosphorus source. chemicalbook.com

The synthesis and application of tetrakis(hydroxymethyl)phosphonium salts are increasingly viewed through the lens of green chemistry. A significant advancement is the utilization of phosphine from industrial off-gas streams, which aligns with the green chemistry principle of waste prevention and atom economy. nih.govgoogle.com

Furthermore, the product itself, particularly the sulfate (B86663) salt (THPS), has been recognized for its favorable environmental profile. It received a Presidential Green Chemistry Challenge Award for being a relatively benign and biodegradable biocide, which breaks down rapidly in the environment and does not bioaccumulate. epa.gov The development of derivatives from these salts has also embraced green principles, with reactions being designed to be metal-free and solvent-free, thereby reducing environmental impact. rsc.org

Chemical Derivatization and Functionalization of the Tetrakis(hydroxymethyl)phosphonium Cation

The tetrakis(hydroxymethyl)phosphonium cation, [P(CH₂OH)₄]⁺, is a versatile precursor for a variety of organophosphorus compounds. The four hydroxymethyl groups are reactive sites for numerous chemical transformations.

One of the most fundamental derivatization reactions is the conversion to tris(hydroxymethyl)phosphine (B1196123) (THP) upon treatment with an aqueous base, such as sodium hydroxide (B78521). wikipedia.org [P(CH₂OH)₄]⁺ + NaOH → P(CH₂OH)₃ + H₂O + HCHO + Na⁺

The hydroxymethyl groups can also undergo condensation reactions. For instance, reacting the phosphonium salt with urea (B33335) leads to the formation of insoluble, high-molecular-weight polymers. wikipedia.orggoogle.com This specific derivatization is the basis for the Proban Process, used to impart flame-retardant properties to cotton and other cellulosic fabrics. wikipedia.org In this process, the phosphonium structure is ultimately converted to a more stable phosphine oxide. wikipedia.org

The cation can be derivatized with a wide range of other monomers, including amines, phenols, and polybasic acids, to create various polymers and functionalized materials. wikipedia.org As an alcohol, the primary derivative, tris(hydroxymethyl)phosphine oxide (THPO), readily reacts with isocyanates, epoxides, and carboxylic acid derivatives to produce flame-retardant polyurethanes, polyethers, and polyesters. researchgate.net

Table 2: Examples of Derivatization Reactions of the Tetrakis(hydroxymethyl)phosphonium Cation

| Reactant | Resulting Product/Derivative | Application/Significance |

|---|---|---|

| Sodium Hydroxide | Tris(hydroxymethyl)phosphine (THP) | A key intermediate in organophosphorus synthesis wikipedia.org |

| Urea | Cross-linked polymer (Phosphine Oxide) | Flame-retardant finishes for textiles wikipedia.orggoogle.com |

| Ammonia (B1221849) | Flame-retardant polymer fibers | Production of flame-retardant materials wikipedia.org |

This interactive table provides examples of chemical derivatization pathways for the Tetrakis(hydroxymethyl)phosphonium cation and its derivatives.

Reactions Involving Hydroxymethyl Groups for Scaffold Diversification

The hydroxymethyl groups of tetrakis(hydroxymethyl)phosphonium salts are reactive functional groups that allow for a variety of chemical transformations, enabling the diversification of the molecular scaffold. These reactions primarily target the hydroxyl moiety, leading to the formation of new carbon-oxygen and carbon-nitrogen bonds.

A notable reaction of the hydroxymethyl groups is their condensation with amine-containing compounds. For instance, tetrakis(hydroxymethyl)phosphonium chloride (THPC) can react with primary and secondary amines through a Mannich-type condensation. This reaction is particularly useful in the formation of cross-linked hydrogels, where the phosphonium salt acts as a tetra-functional crosslinker. The reaction proceeds by the generation of formaldehyde from the hydroxymethyl group, which then reacts with the amine to form an immonium ion. This is followed by the reaction of the phosphonium salt derivative with the immonium ion, resulting in the formation of a stable carbon-nitrogen bond. This process has been utilized for 3D cell encapsulation in protein-based hydrogels.

Furthermore, the hydroxymethyl groups can undergo condensation reactions with other nucleophiles such as urea, phenols, and polybasic acids. These reactions typically lead to the formation of polymeric materials. For example, in the Proban process, THPC is treated with urea to produce a flame-retardant finish for textiles. The urea condenses with the hydroxymethyl groups, and the phosphonium structure is subsequently converted to a phosphine oxide, forming an insoluble, high-molecular-weight polymer on the fabric.

While direct, non-polymeric etherification and esterification of the hydroxymethyl groups on the intact phosphonium salt are not extensively documented in readily available literature, the analogous derivative, tris(hydroxymethyl)phosphine oxide (THPO), which is synthesized from tetrakis(hydroxymethyl)phosphonium salts, readily undergoes such transformations. This suggests a similar reactivity for the hydroxymethyl groups in the parent phosphonium salt. THPO can be etherified by reaction with alkyl halides to form tris(alkoxymethyl)phosphine oxides. For example, reaction with functionalized alkyl halides can introduce pendant allyl and propargyl groups. researchgate.net Similarly, esterification of THPO can be achieved through reaction with carboxylic acid derivatives. researchgate.net THPO also reacts with isocyanates and epoxides, further demonstrating the versatility of the hydroxymethyl group for scaffold diversification. researchgate.net

Synthesis of Related Organophosphorus Compounds and Derivatives

This compound and its related salts serve as important starting materials for the synthesis of a variety of other organophosphorus compounds. These transformations often begin with the conversion of the phosphonium salt to tris(hydroxymethyl)phosphine (THP).

Synthesis of Tris(hydroxymethyl)phosphine (THP) and Tris(hydroxymethyl)phosphine Oxide (THPO)

The treatment of tetrakis(hydroxymethyl)phosphonium salts with a base, such as sodium hydroxide, results in the formation of tris(hydroxymethyl)phosphine (THP). researchgate.net This reaction involves the removal of one of the hydroxymethyl groups as formaldehyde. THP is a key intermediate that can be isolated or generated in situ for further reactions.

THP is readily oxidized to tris(hydroxymethyl)phosphine oxide (THPO). researchgate.net This oxidation can be achieved using various oxidizing agents, including air (oxygen) or hydrogen peroxide. researchgate.net THPO is a stable, crystalline solid and a valuable precursor for further derivatization.

Synthesis of Halogenated and Aminated Derivatives

The hydroxymethyl groups of THPO can be replaced by halogens. For instance, the reaction of THPO with halogenating agents can yield tris(chloromethyl)phosphine oxide or tris(bromomethyl)phosphine oxide. researchgate.net These halogenated derivatives are versatile synthetic intermediates.

The tris(halomethyl)phosphine oxides can be further functionalized. For example, tris(aminomethyl)phosphine oxide can be synthesized from these halogenated precursors, introducing amino functionalities into the molecule. researchgate.net

Potential for Phosphonium Ylide Formation

Phosphonium salts are well-known precursors to phosphonium ylides, which are key reagents in the Wittig reaction for the synthesis of alkenes. The formation of a phosphonium ylide involves the deprotonation of a carbon atom adjacent to the positively charged phosphorus atom. While specific examples of the direct conversion of this compound to a stable ylide for subsequent Wittig-type reactions are not extensively reported, the fundamental chemistry of phosphonium salts suggests this as a potential synthetic pathway. Such a transformation would likely require careful selection of the base and reaction conditions to favor ylide formation over reactions at the hydroxymethyl groups.

Below is an interactive data table summarizing the synthesis of various derivatives from Tetrakis(hydroxymethyl)phosphonium salts.

| Starting Material | Reagent(s) | Product | Derivative Type |

| Tetrakis(hydroxymethyl)phosphonium Salt | Base (e.g., NaOH) | Tris(hydroxymethyl)phosphine (THP) | Phosphine |

| Tris(hydroxymethyl)phosphine (THP) | Oxidizing Agent (e.g., O₂, H₂O₂) | Tris(hydroxymethyl)phosphine Oxide (THPO) | Phosphine Oxide |

| Tris(hydroxymethyl)phosphine Oxide (THPO) | Halogenating Agent | Tris(halomethyl)phosphine Oxide | Halogenated Phosphine Oxide |

| Tris(halomethyl)phosphine Oxide | Aminating Agent | Tris(aminomethyl)phosphine Oxide | Aminated Phosphine Oxide |

| Tris(hydroxymethyl)phosphine Oxide (THPO) | Alkyl Halide | Tris(alkoxymethyl)phosphine Oxide | Etherified Phosphine Oxide |

| Tris(hydroxymethyl)phosphine Oxide (THPO) | Isocyanate | Polyurethane | Polymer |

| Tris(hydroxymethyl)phosphine Oxide (THPO) | Epoxide | Polyether | Polymer |

| Tetrakis(hydroxymethyl)phosphonium Chloride | Amines | Cross-linked Hydrogel | Polymer |

| Tetrakis(hydroxymethyl)phosphonium Chloride | Urea | Flame-retardant Polymer | Polymer |

Fundamental Chemical Reactivity and Mechanistic Studies of Tetrakis Hydroxymethyl Phosphonium Systems

Solution-Phase Equilibria and Dissociation Pathways of Tetrakis(hydroxymethyl)phosphonium (B1206150) Salts

In aqueous solutions, tetrakis(hydroxymethyl)phosphonium salts, such as the bromide, chloride (THPC), and sulfate (B86663) (THPS), are not static entities. They exist in a complex and dynamic equilibrium with several other species, primarily tris(hydroxymethyl)phosphine (B1196123) (THP). The position of this equilibrium and the subsequent reactivity of the system are highly dependent on the solution's pH. researchgate.net These salts often serve as reservoirs for the more chemically reactive THP. researchgate.net

Dynamic Equilibrium with Tris(hydroxymethyl)phosphine (THP) and Methylene (B1212753) Glycol Adducts

The core of the solution-phase chemistry of tetrakis(hydroxymethyl)phosphonium bromide involves the reversible dissociation of the tetrakis(hydroxymethyl)phosphonium cation, [P(CH₂OH)₄]⁺. This cation is in equilibrium with the tertiary phosphine (B1218219), tris(hydroxymethyl)phosphine (THP), and formaldehyde (B43269) (CH₂O). researchgate.netwikipedia.org

[P(CH₂OH)₄]⁺ ⇌ P(CH₂OH)₃ + CH₂O + H⁺

In aqueous media, formaldehyde exists predominantly in its hydrated form, methylene glycol, or as various oligomers. The equilibrium also involves adducts formed between THP and formaldehyde, such as the monohemiacetal of THP. researchgate.net The dissociation is essentially a retro-olefination reaction, and the treatment of a tetrakis(hydroxymethyl)phosphonium salt with a base, such as sodium hydroxide (B78521), will drive the equilibrium to the right, yielding THP. wikipedia.orgwikipedia.org

Impact of pH on Species Distribution and Chemical Reactivity

At a low pH (acidic conditions, pH < 5.0), the equilibrium strongly favors the phosphonium (B103445) cation, and the solution is relatively stable. researchgate.net As the pH increases towards neutral and into alkaline conditions, the concentration of THP rises significantly. researchgate.net For example, studies on THPC show that at pH 8.0, the conversion to THP and its subsequent oxidation product, tris(hydroxymethyl)phosphine oxide (THPO), is complete. researchgate.net This pH-dependent behavior is fundamental to the application of these salts, as they can be stored in an acidic solution in their less reactive phosphonium form and then activated by adjusting the pH to generate the desired reactive THP species. researchgate.net

The stability of the system is also pH-dependent. The hydrolysis half-life of tetrakis(hydroxymethyl)phosphonium sulfate (THPS) decreases significantly as the pH rises, demonstrating increased reactivity under neutral and basic conditions. santos.com

| pH | Half-life at 25°C |

| 5 | 131 days |

| 7 | 72 days |

| 9 | 7 days |

This interactive table summarizes the pH-dependent hydrolysis half-lives for THPS, illustrating the decreased stability in more alkaline conditions. santos.com

Oxidative and Disproportionation Mechanisms of Phosphonium Intermediates

The primary reactive intermediate generated from tetrakis(hydroxymethyl)phosphonium salts is THP. The fate of THP is largely determined by the presence or absence of oxygen and the pH of the solution. researchgate.net

Aerobic Oxidation Pathways Leading to Tris(hydroxymethyl)phosphine Oxide (THPO)

In the presence of atmospheric oxygen (aerobic conditions), THP is readily oxidized to form the stable and highly water-soluble tris(hydroxymethyl)phosphine oxide (THPO). researchgate.netresearchgate.net This is a primary degradation pathway for the system. researchgate.netregulations.gov

P(CH₂OH)₃ + ½ O₂ → OP(CH₂OH)₃

The rate of this air-oxidation is also influenced by pH. The oxidation process accelerates with increasing acidity. researchgate.net However, at near-neutral pH (7-8), formaldehyde-free THP at millimolar concentrations can be stable in the air for extended periods. researchgate.net The synthesis of THPO is often achieved through the straightforward oxidation of THP (generated from neutralized THPC or THPS) using air or other oxidants like hydrogen peroxide. researchgate.net In studies of the aerobic degradation of THPS in soil/water systems, THPO was identified as a major metabolite. santos.com

Anaerobic Transformation Pathways and Byproduct Generation

Under anaerobic (oxygen-free) conditions, the transformation of THP follows different pathways. In basic aqueous media, THP can undergo an anaerobic oxidation reaction with water, which results in the evolution of hydrogen gas and the formation of THPO. researchgate.netresearchgate.net

Under acidic conditions, THP can disproportionate, leading to the formation of other phosphine species. researchgate.net Furthermore, anaerobic degradation studies of radiolabelled THPS have shown about 60% degradation within 30 days, with THPO and bishydroxymethyl phosphonic acid (BMPA) identified as the primary breakdown products. santos.com

Kinetic and Thermodynamic Analyses of Key Chemical Transformations

Quantitative analysis of the chemical transformations of tetrakis(hydroxymethyl)phosphonium systems provides insight into their reaction rates and stability under various conditions.

The hydrolysis of these phosphonium salts is a key kinetic process that is highly dependent on pH. As established, the rate of hydrolysis increases as the solution becomes more alkaline. santos.com Kinetic studies based on the half-life of THPS at 25°C show a dramatic acceleration of degradation as the pH moves from acidic to basic. santos.com

| Parameter | Condition | Value |

| Hydrolysis Half-life | pH 5, 25°C | 131 days |

| Hydrolysis Half-life | pH 7, 25°C | 72 days |

| Hydrolysis Half-life | pH 9, 25°C | 7 days |

| Aerobic Degradation | Soil/Water System | 60% metabolized to CO₂ within 7 days |

| Anaerobic Degradation | - | ~60% degradation within 30 days |

This interactive table presents key kinetic data for the degradation of Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) under different conditions. santos.com

The degradation pathways have been elucidated through metabolic studies. In an aquatic aerobic degradation assessment, radiolabelled THPS was metabolized with 60% of the applied radioactivity appearing as carbon dioxide within seven days. The major metabolites found in the water were THPO and bishydroxymethyl phosphonic acid (BMPA), though neither degradate reached a concentration of 10% of the initial dose, indicating further breakdown. santos.com A comparable study under anaerobic conditions also showed significant degradation, identifying the same breakdown products. santos.com

Elucidation of Interaction Mechanisms with Diverse Organic Substrates and Polymers

The reactivity of tetrakis(hydroxymethyl)phosphonium (THP) systems, such as this compound, is diverse, enabling interactions with a range of organic molecules and polymers. This reactivity underpins its utility in various applications, from modifying natural fibers to the synthesis of complex polymers. The following sections detail the mechanistic pathways of these interactions, focusing on nucleophilic reactions, chemical cross-linking, and radical-mediated processes.

Nucleophilic Reactions with Amine and Hydroxyl Functionalities

Tetrakis(hydroxymethyl)phosphonium salts are electrophilic at the phosphorus center and the hydroxymethyl carbons, making them susceptible to nucleophilic attack by compounds containing amine and hydroxyl groups.

The reaction with primary and secondary amines is well-documented and proceeds via a Mannich-type condensation. In this reaction, one of the hydroxymethyl groups is eliminated as formaldehyde, which then reacts with the amine to form a Schiff base or an iminium ion. The resulting intermediate is then attacked by the phosphine to form a new carbon-nitrogen bond. This process can be repeated, allowing for the substitution of multiple hydroxymethyl groups. This reactivity is fundamental to the use of THP salts in the cross-linking of proteins and other amine-containing polymers.

The interaction of tetrakis(hydroxymethyl)phosphonium salts with hydroxyl functionalities, such as those found in alcohols and cellulose (B213188), is more complex. While direct nucleophilic substitution of the hydroxymethyl group by an alcohol is not a primary reaction pathway, THP salts can react with certain activated alcohols. For instance, tetrakis(hydroxymethyl)phosphonium chloride (THPC) has been shown to react with vanillyl alcohol. The reactivity of the abundant hydroxyl groups in cellulose with THP systems is crucial for the application of these salts in textile finishing. This interaction is often facilitated by the presence of other reagents, such as urea (B33335), which can condense with the hydroxymethyl groups. wikipedia.org

Table 1: Nucleophilic Reactions of Tetrakis(hydroxymethyl)phosphonium Systems

| Nucleophile | Functional Group | Reaction Type | Product Type |

|---|---|---|---|

| Primary Amine | -NH₂ | Mannich-type condensation | Aminomethylphosphine derivative |

| Secondary Amine | -NHR | Mannich-type condensation | Aminomethylphosphine derivative |

| Activated Alcohols | -OH | Substitution | Alkoxymethylphosphine derivative |

Chemical Cross-linking Interactions with Macromolecular Structures

The ability of this compound and related salts to react with multiple functional groups makes them effective cross-linking agents for various macromolecules. This is particularly evident in their application with proteins and cellulosic materials.

In protein-rich systems, such as in the formation of hydrogels, THP salts can form covalent bonds with the amine side chains of amino acid residues like lysine. This cross-linking ability has been utilized to create stable, three-dimensional networks in protein-based materials. For example, THPC has been employed as an amine-reactive crosslinker for gelatin, a derivative of collagen. nih.gov The resulting cross-linked hydrogels exhibit improved mechanical properties and stability. The reaction of THPC with gelatin can enhance the cross-linking of the gelatin matrix even in unirradiated dosimeters. nih.gov

In the context of cellulosic macromolecules, such as cotton, THP salts are a key component in flame-retardant finishes. The process often involves the condensation of the THP salt with urea to form a pre-polymer. wikipedia.org This polymer can then react with the hydroxyl groups of the cellulose fibers. The subsequent treatment with ammonia (B1221849) leads to the formation of a highly cross-linked, insoluble polymer embedded within the fiber structure, imparting flame retardancy. wikipedia.org

Table 2: Macromolecular Cross-linking with Tetrakis(hydroxymethyl)phosphonium Systems

| Macromolecule | Functional Groups | Application | Cross-linking Mechanism |

|---|---|---|---|

| Proteins (e.g., Gelatin) | Amine groups (-NH₂) | Hydrogel formation, biomaterials | Mannich-type condensation with amine side chains |

| Cellulose | Hydroxyl groups (-OH) | Flame-retardant textile finishing | Condensation with hydroxyl groups, often with a co-reagent like urea, followed by polymerization |

Radical Reaction Pathways in Tetrakis(hydroxymethyl)phosphonium Chemistry

Beyond their role in nucleophilic and cross-linking reactions, tetrakis(hydroxymethyl)phosphonium systems are also involved in radical reaction pathways. This is most notably demonstrated by their use as antioxidants and oxygen scavengers. The mechanism of this antioxidant activity involves the trapping of radicals, thereby inhibiting oxidative processes.

THPC has been recognized for its rapid oxygen scavenging capabilities, a property that is critical in applications such as polymer gel dosimetry for medical imaging. nih.govnih.gov In these systems, oxygen can inhibit the polymerization process, and THPC is added to remove it. The reactions of THPC are proposed to lead to the scavenging of O₂. nih.gov While the precise mechanistic details of radical generation and termination by THP salts are a subject of ongoing research, their effectiveness as oxygen scavengers strongly suggests an ability to participate in redox processes and interact with radical species.

The interaction of THP systems with radicals is also relevant in the context of radiation-induced polymerization. In these applications, the THP salt can influence the polymerization kinetics by reacting with initiating or propagating radicals. The study of radicals on tris(hydroxymethyl)phosphine, a derivative of THP salts, provides further insight into the potential for these compounds to engage in radical chemistry. researchgate.net

Table 3: Radical Scavenging Applications of Tetrakis(hydroxymethyl)phosphonium Systems

| Application | Role of THP Salt | Implied Radical Interaction |

|---|---|---|

| Polymer Gel Dosimetry | Oxygen Scavenger | Reaction with oxygen-centered radicals to prevent polymerization inhibition |

| Antioxidant | Antioxidant | Trapping of free radicals to terminate oxidative chain reactions |

| Radiation Chemistry | Modifier | Interaction with radiation-induced radical species |

Advanced Applications in Polymer Science and Material Chemistry Leveraging Tetrakis Hydroxymethyl Phosphonium Bromide

Chemical Principles and Mechanisms of Flame Retardancy

Tetrakis(hydroxymethyl)phosphonium (B1206150) bromide is a phosphorus-based flame retardant that primarily functions through a condensed-phase mechanism, with some activity in the gas phase. Its efficacy stems from its ability to alter the thermal decomposition pathway of the polymer substrate, promoting the formation of a protective char layer and reducing the generation of flammable gases.

The flame retardant action of phosphorus compounds like Tetrakis(hydroxymethyl)phosphonium bromide is multifaceted, occurring in both the solid (condensed) phase and the gaseous phase of a fire.

Condensed-Phase Action : This is the predominant mechanism for phosphorus-based flame retardants. fibre2fashion.com During thermal decomposition, the phosphonium (B103445) salt breaks down to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the polymer substrate (especially cellulosic materials) at lower temperatures. mdpi.com This process encourages the formation of a stable, insulating layer of carbonaceous char on the material's surface. This char layer serves two critical functions: it acts as a physical barrier that insulates the underlying polymer from the heat of the flame, and it prevents the release of flammable volatile compounds that would otherwise fuel the fire. mdpi.com

Gas-Phase Action : While less significant than the condensed-phase action, there is a gas-phase contribution. During combustion, phosphorus-containing radicals (such as PO•) can be released into the flame. These radicals can scavenge and interrupt the high-energy, free-radical chain reactions (involving H• and OH• radicals) that propagate the flame. uclan.ac.uk This quenching of flammable radicals helps to inhibit combustion in the gaseous phase. mdpi.com

The interaction between this compound-based finishes and the polymer matrix is crucial for effective flame retardancy. When applied to a fabric, the compound is typically polymerized in situ to form a water-insoluble, cross-linked polymer within the fiber structure. frdrotex.comwikipedia.org

Upon exposure to heat, this incorporated polymer degrades alongside the substrate. The phosphorus-containing species catalyze the esterification of hydroxyl groups within the polymer, particularly in cellulosic fibers like cotton. This is followed by dehydration and cross-linking reactions, which are fundamental to the formation of a robust char. By redirecting the thermal degradation pathway away from the production of flammable volatiles (like levoglucosan (B13493) from cellulose) and towards the formation of char and water, the flame retardant effectively controls the combustion process. mdpi.com This mechanism significantly reduces the amount of fuel supplied to the flame, thereby lowering the heat release rate. mdpi.com

For decades, finishes based on tetrakis(hydroxymethyl)phosphonium salts have been a leading choice for creating durable flame-retardant properties in cellulosic fabrics, such as cotton, and their blends. researchgate.netgoogle.com The durability of these finishes is a result of the formation of a stable, insoluble polymer that becomes physically entrapped and chemically bonded within the amorphous regions of the cotton fibers. frdrotex.com

A widely used commercial method is the "Proban process," which involves treating the fabric with a derivative of a tetrakis(hydroxymethyl)phosphonium salt, often in combination with urea (B33335) or other nitrogen-containing compounds. wikipedia.orgnbinno.com The fabric is then passed through a chamber with gaseous ammonia (B1221849) to cure the finish, leading to the formation of a highly cross-linked, permanent polymer inside the fibers. frdrotex.comresearchgate.net This process ensures the flame-retardant properties are maintained through numerous washing cycles. nbinno.com

Table 1: Typical Steps in the Application of a Durable Flame-Retardant Finish

| Step | Process | Description |

|---|---|---|

| 1 | Padding | The fabric is immersed in an aqueous solution of the tetrakis(hydroxymethyl)phosphonium salt and other reagents, such as urea. fibre2fashion.com |

| 2 | Drying | The saturated fabric is dried to a specific moisture content. frdrotex.com |

| 3 | Curing | The fabric is exposed to gaseous ammonia, which neutralizes acidic byproducts and catalyzes the polymerization of the finish. frdrotex.com |

| 4 | Oxidation | An oxidative wash, often with hydrogen peroxide, is applied to convert the phosphorus to its most stable and effective flame-retardant state (phosphine oxide). fibre2fashion.com |

| 5 | Washing & Drying | The fabric is washed to remove any unreacted chemicals and then dried, resulting in a durable, flame-retardant material. frdrotex.com |

Polymerization Processes and Cross-linking Chemistry

Beyond its role in flame retardancy, the unique chemical structure of this compound makes it a valuable component in polymer synthesis, particularly as a cross-linking agent.

This compound and its analogues are not typically employed as classical polymerization initiators in the same vein as free-radical or ionic initiators. Instead, their primary role in polymerization is that of a reactive monomer or a precursor that becomes an integral part of the final polymer structure. For example, in the Proban process, it condenses with urea to form a high-molecular-weight polymer. wikipedia.org

Furthermore, some derivatives have been investigated for their regulatory roles. For instance, Tetrakis(hydroxymethyl)phosphonium chloride (THPC) has been studied as an antioxidant to scavenge oxygen, which can inhibit certain polymerization reactions. nih.gov This function as a regulator helps to ensure the desired polymerization process can proceed effectively.

The tetrakis(hydroxymethyl)phosphonium cation is a tetra-functional molecule, meaning it has four reactive hydroxymethyl (-CH₂OH) groups. This structure makes it an excellent cross-linking agent, capable of forming stable, three-dimensional polymer networks. nih.govspecialchem.com

Cross-linking occurs when these hydroxymethyl groups react with functional groups on other polymer chains, such as primary and secondary amines (-NH₂ and -NHR), through a Mannich-type condensation reaction. nih.govnih.gov This reactivity has been exploited to create covalently cross-linked hydrogels from protein-based polymers like gelatin and elastin (B1584352) for biomedical applications. nih.govrsc.org The reaction forms stable, non-hydrolyzable covalent bonds, resulting in a robust polymer network. nih.gov The degree of cross-linking, and thus the mechanical properties of the resulting material, can be controlled by adjusting the concentration of the phosphonium salt. nih.gov

Table 2: Cross-linking Reactions with this compound

| Reactive Group on Polymer | Example Polymer | Resulting Network |

|---|---|---|

| Amine (-NH₂) | Gelatin, Elastin nih.govrsc.org | Protein-based hydrogels |

| Amide (-CONH₂) | Urea wikipedia.org | Flame-retardant thermoset polymer |

| Hydroxyl (-OH) | Collagen chemicalbook.com | Cross-linked biopolymer |

| Phenolic Groups | Phenols wikipedia.org | Cross-linked phenolic resins |

Integration into Advanced Functional Polymeric Materials

This compound, and its related salts like the chloride (THPC) and sulfate (B86663) (THPS), serve as critical building blocks in the synthesis of advanced functional polymeric materials. A primary application is in the creation of flame-retardant finishes for textiles, particularly for cotton and other cellulosic fabrics. nih.govwikipedia.org In the Proban Process, for instance, Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is treated with urea. wikipedia.org The hydroxymethyl groups of THPC condense with urea to form a cross-linked, insoluble, high-molecular-weight polymer. wikipedia.org This polymer is applied to the fabric and then cured with ammonia, leading to the formation of flame-retardant fibers. wikipedia.org The phosphonium structure is converted to a more stable phosphine (B1218219) oxide during this process. wikipedia.org

Beyond flame retardancy, these phosphonium salts are versatile monomers and cross-linking agents. They can be condensed with a variety of other monomers, such as amines, phenols, and polybasic acids, to create a diverse range of polymers. wikipedia.org For example, a multifunctional monomer, tris(allyloxymethyl)phosphine oxide (TAOPO), has been synthesized from the eco-friendly raw material Tetrakis(hydroxymethyl)phosphonium sulfate (THPS). rsc.org This monomer can then undergo a thiol-ene reaction with polythiols under UV irradiation to produce crosslinked poly(phosphine oxide) networks. rsc.org These resulting polymers exhibit desirable properties such as high thermal stability, a high gel content, and excellent transparency. rsc.org

Furthermore, Tetrakis(hydroxymethyl)phosphonium chloride has been investigated as an antioxidant in the formulation of polyacrylamide gels for use in medical dosimetry. nih.gov It has been shown to react with gelatin, increasing the cross-linking of the gelatin matrix within the dosimeter. nih.gov This demonstrates the compound's ability to be integrated into hydrogel networks to modify their structural and functional properties.

Table 1: Integration of Tetrakis(hydroxymethyl)phosphonium Salts in Functional Polymers

| Functional Polymer System | Role of Tetrakis(hydroxymethyl)phosphonium Salt | Resulting Enhanced Properties |

| Cotton/Cellulosic Textiles | Precursor for flame-retardant polymer finish (Proban Process) | Crease-resistance, Flame-retardancy |

| Poly(phosphine oxide) Networks | Source for multifunctional monomer (TAOPO) | Long-term hydrolysis resistance, High thermal stability, High gel content, Transparency |

| Polyacrylamide Gel Dosimeters | Antioxidant and cross-linking agent with gelatin | Modified gel matrix, Oxygen scavenging |

Nanomaterial Synthesis and Surface Functionalization

Reductive Capabilities in the Formation of Metal Nanoparticles (e.g., Gold)

This compound and its chloride counterpart (THPC) are widely utilized as effective reducing agents in the synthesis of metal nanoparticles, most notably gold (Au) nanoparticles. nih.govresearchgate.net This method allows for the formation of ultra-small noble metal nanoparticles, often with mean diameters below 4 nm and narrow size distributions. rsc.orgnih.gov The synthesis is typically a single-step process conducted at room temperature, where the phosphonium salt reduces a metal salt precursor, such as a chloroaurate(III) ion, in an alkaline solution. researchgate.netrsc.org

The versatility of this approach extends beyond gold to the synthesis of other noble metal nanoparticles, including silver, platinum, and palladium. researchgate.netuh.edu Furthermore, it can be employed to create bimetallic and trimetallic nanoalloys. rsc.orgresearchgate.net Research has shown that THPC acts as both the reducing agent and a stabilizing ligand, preventing the agglomeration of the newly formed nanoparticles and ensuring their long-term stability in aqueous solutions. rsc.orgresearchgate.net While THPC is the starting material, studies using nuclear magnetic resonance (NMR) spectroscopy have suggested that the actual reducing agents may be methanol (B129727) and hydrogen, with tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) acting as the stabilizing agent. nih.gov

Ligand and Stabilizer Roles in Nanocomposite Development

In addition to its role as a reducing agent, Tetrakis(hydroxymethyl)phosphonium chloride (THPC) and related compounds play a crucial role as ligands and stabilizers in the development of nanocomposites. researchgate.net When used in the synthesis of nanoparticles, the phosphonium-derived species can adsorb to the nanoparticle surface, providing stability through either electrostatic stabilization or steric hindrance. nih.govrsc.org This prevents the nanoparticles from aggregating and returning to a bulk phase. nih.gov

The stabilizing capability of THPC has been reported as a successful alternative to polymeric stabilizers that have greater steric hindrance. researchgate.net The resulting colloidal suspensions exhibit high stability over long periods. rsc.org For instance, when 15 nm citrate-stabilized gold nanoparticles are introduced to THPC, the phosphonium compound can displace the weakly adsorbed citrate (B86180) ions, acting as a new capping ligand. nih.govrsc.org The THPC ligand is more strongly adsorbed to the gold surface, allowing the nanoparticles to withstand processes like centrifugation and resuspension. rsc.org This robust stabilization is essential for the subsequent use of these nanoparticles in the fabrication of nanocomposite materials.

Tailoring Surface Properties of Inorganic Materials via Phosphonium Functionalization

The surface functionalization of inorganic materials with organophosphorus compounds, including phosphonium salts and phosphonic acids, is a key strategy for tailoring their surface properties for specific applications. nih.govrsc.org This surface modification allows for the precise tuning of the material's characteristics without altering its bulk structural and textural properties. nih.gov Phosphonic acids, for example, are known to bind strongly to transition metal oxide surfaces like zirconia (ZrO₂) and titania (TiO₂), forming stable covalent bonds. nih.govresearchgate.net

This functionalization can impart a range of properties, from hydrophobicity to hydrophilicity, by selecting appropriate organic fragments on the phosphonic acid. nih.gov For example, zirconia nanoparticles have been functionalized with phosphonic acids bearing vinylic or phenylic substituents to create nano-adsorbents. nih.gov In a different approach, nickel phosphide (B1233454) (Ni₂P) nanocrystals have been covalently functionalized using aryl-diazonium salts, which was found to improve the electrocatalytic activity and stability of the material. chemrxiv.org The ability to rationally design the surface chemistry of inorganic nanoparticles with one or more ligand shells enhances their adaptability for various environments and applications. rsc.org

Table 2: Role of Tetrakis(hydroxymethyl)phosphonium Salts in Nanomaterial Synthesis and Functionalization

| Application Area | Role of Tetrakis(hydroxymethyl)phosphonium Salt | Specific Example | Resulting Material Properties |

| Metal Nanoparticle Synthesis | Reducing Agent | Synthesis of gold nanoparticles from chloroaurate(III) | Ultra-small nanoparticles (<4 nm), Narrow size distribution, High stability |

| Nanocomposite Development | Ligand and Stabilizer | Stabilization of gold nanoparticles in aqueous solution | Prevention of agglomeration, Long-term colloidal stability |

| Surface Functionalization | Precursor for surface modification agents | Functionalization of zirconia nanoparticles with phosphonic acids | Tailored surface properties (e.g., hydrophobicity/hydrophilicity), Enhanced adsorption capabilities |

Catalytic Science and Applications of Tetrakis Hydroxymethyl Phosphonium Systems

Homogeneous Catalysis Mediated by Tetrakis(hydroxymethyl)phosphonium (B1206150) Salts

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, benefits significantly from ligands that can solubilize metal centers and modulate their electronic and steric properties. THP, derived from tetrakis(hydroxymethyl)phosphonium salts, is a valuable water-soluble phosphine (B1218219) ligand that facilitates catalysis in aqueous media, simplifying catalyst-product separation. researchgate.net

Tris(hydroxymethyl)phosphine (B1196123) (THP) is a non-sulfonated, water-soluble phosphine that serves as an effective ligand in coordination chemistry. researchgate.net It readily forms complexes with a variety of transition metals, including nickel, palladium, and platinum. acs.org For instance, the reaction of THP with appropriate metal precursors yields complexes such as [Ni{P(CH₂OH)₃}₄], [Pd{P(CH₂OH)₃}₄], and [Pt{P(CH₂OH)₃}₄]. acs.orgrsc.org These water-soluble complexes are of significant interest for applications in aqueous-phase catalysis. researchgate.net

The coordination chemistry of THP has been explored to create catalysts for various transformations. Ruthenium-THP complexes, formed in situ, have been identified as effective hydrogenation catalysts. researchgate.net Similarly, rhodium(I) complexes with THP ligands have been prepared and studied for their catalytic properties. researchgate.net The versatility of THP as a ligand allows for the formation of stable transition-metal complexes that can operate in aqueous environments, a key advantage for green chemistry applications. researchgate.net

While specific data on the direct use of tetrakis(hydroxymethyl)phosphonium bromide or THP-ligated complexes for CO₂ hydrogenation and Knoevenagel condensation is not extensively detailed in the reviewed literature, the performance of related phosphine-based catalytic systems provides important context.

CO₂ Hydrogenation: The hydrogenation of carbon dioxide to value-added chemicals like formic acid and methanol (B129727) is a critical area of research. Homogeneous catalysis using ruthenium-phosphine complexes has shown significant promise. For example, ruthenium complexes bearing the tripodal phosphine ligand Triphos (1,1,1-tris(diphenylphosphinomethyl)ethane) are highly effective for the hydrogenation of CO₂ to methanol. nih.govrsc.org Mechanistic studies indicate that the transformation can occur directly on a single Ru-Triphos center. nih.govresearchgate.net While not THP, these systems highlight the essential role of phosphine ligands in activating ruthenium for CO₂ reduction. The catalyst's performance is often enhanced by an acid co-catalyst, leading to the formation of a cationic active species. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation, a C-C bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, is fundamental in organic synthesis. mdpi.com The catalysis of this reaction is typically achieved with base catalysts. Although direct catalysis by tetrakis(hydroxymethyl)phosphonium systems is not a primary application, phosphonium (B103445) salts, in general, can act as phase-transfer catalysts, which can be relevant in biphasic Knoevenagel reactions. Heterogeneous catalysts, such as mixed-metal phosphates, have demonstrated high efficacy, achieving excellent yields under mild conditions. mdpi.com

Heterogeneous Catalysis Incorporating Phosphonium Moieties

Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts that combine the high activity and selectivity of their homogeneous counterparts with the practical advantages of easy separation and recyclability. tezu.ernet.in

Phosphonium moieties can be effectively incorporated into solid supports like silica (B1680970) or porous polymers to create robust heterogeneous catalysts. A common method for creating silica-supported catalysts is through a modified Stöber polymerization process, where silane-phosphonium monomers are hydrolyzed and condensed to form silica nanoparticles with integrated phosphonium groups. acs.orgnih.gov This method allows for the synthesis of particles with varying sizes and phosphonium content. acs.org

Another approach involves synthesizing microporous organic polymers (POPs) that contain phosphine derivatives. mdpi.com These networks can be prepared via Friedel–Crafts reactions using phosphine-containing monomers, linkers, and a catalyst like FeCl₃. mdpi.comuva.es The resulting porous materials possess high surface areas and contain phosphine sites that can be used to anchor metal catalysts, such as palladium. mdpi.comuva.es

The general synthetic strategies for these supported catalysts are outlined below:

| Support Material | Synthesis Method | Key Components | Resulting Catalyst Structure |

|---|---|---|---|

| Silica Nanoparticles | Modified Stöber Polymerization | Silane-phosphonium monomers, ethanol (B145695), ammonium (B1175870) hydroxide (B78521) | Silica nanoparticles with covalently bound phosphonium groups |

| Microporous Organic Polymers (POPs) | Friedel–Crafts Knitting | Diphosphine monomers, aromatic linkers (e.g., 1,3,5-triphenylbenzene), FeCl₃ catalyst | 3D polymer network with integrated phosphine sites for metal coordination |

Supported phosphine and phosphonium catalysts have demonstrated high efficiency and stability in industrially significant reactions.

Palladium catalysts supported on phosphine-containing POPs (Pd@PPs) have shown excellent performance in Suzuki–Miyaura coupling reactions, a vital process in the pharmaceutical and fine chemical industries. uva.es These catalysts are effective for reactions involving both bromo- and chloroarenes under aerobic and environmentally friendly conditions (using water and ethanol as solvents). uva.es A key advantage is their recyclability; the Pd@PP-3 catalyst showed no significant loss of activity over at least five consecutive runs, indicating strong anchoring of the palladium and minimal leaching. mdpi.com

| Reaction Cycle | Conversion (%) |

|---|---|

| 1 | ~100 |

| 2 | ~100 |

| 3 | ~98 |

| 4 | ~98 |

| 5 | ~97 |

Data adapted from recyclability studies on phosphine-based porous organic polymers. mdpi.com

Mechanistic Investigations of Tetrakis(hydroxymethyl)phosphonium-Catalyzed Reactions

Understanding the reaction mechanisms is crucial for optimizing catalyst design and performance. For reactions involving tetrakis(hydroxymethyl)phosphonium chloride (THPC), the mechanism often involves the initial dissociation to THP and formaldehyde (B43269), followed by a Mannich-type reaction. nih.gov In this pathway, formaldehyde reacts with an amine to form an iminium ion, which then reacts with the phosphine derivative. This mechanism is central to its application as a cross-linking agent. nih.gov

In the context of catalysis, particularly for reactions like the coupling of CO₂ and epoxides, bifunctional phosphonium salt catalysts play a key role. The mechanism often involves a cooperative effect between the phosphonium cation and its counter-ion (e.g., a halide). For instance, in the synthesis of cyclic carbonates from CO₂ and epoxides catalyzed by hydroxy-functionalized phosphonium salts, the reaction proceeds through several key steps:

Epoxide Activation: The hydroxyl group on the catalyst activates the epoxide via hydrogen bonding, making it more susceptible to nucleophilic attack. nih.gov

Ring-Opening: The halide anion attacks the activated epoxide, leading to the opening of the epoxide ring and the formation of a haloalkoxide intermediate. nih.gov

CO₂ Insertion: The highly nucleophilic oxygen of the intermediate attacks the carbon dioxide molecule.

Ring-Closure: The resulting species undergoes an intramolecular cyclization to form the cyclic carbonate, regenerating the halide anion for the next catalytic cycle.

DFT calculations have shown that the energy barrier for the ring-opening step is critical and is significantly influenced by the nature of the halide anion, with iodide being more effective than bromide. nih.gov Similarly, in bifunctional organoboron-phosphonium catalysts, the Lewis acidic boron center activates the epoxide, while the phosphonium cation stabilizes the anionic intermediates through electrostatic interactions. nih.gov

Detailed Reaction Pathway Elucidation

The catalytic applications of systems derived from this compound and its analogues, such as the chloride (THPC) and sulfate (B86663) (THPS) salts, are predicated on the in situ generation of reactive species. The reaction pathways are diverse and contingent on the specific catalytic process. Two prominent examples are the synthesis of noble metal nanoparticles and the formation of phosphorus and nitrogen co-doped carbon (P/N-C) materials for heterogeneous catalysis.

In the synthesis of noble metal nanoparticles, THPC does not act directly as the reducing agent. Instead, under alkaline conditions, it serves as a precursor, decomposing to form tris(hydroxymethyl)phosphine (THP), formaldehyde, and hydrogen gas. A detailed investigation using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy has elucidated that methanol, formed from the disproportionation of formaldehyde, and hydrogen are the actual reducing agents responsible for the reduction of metal precursors to their zero-valent state, leading to nanoparticle formation.

The reaction pathway can be summarized as follows:

Decomposition of THPC: In the presence of a base (e.g., NaOH), THPC undergoes a retro-Michael reaction to yield THP and formaldehyde. [P(CH₂OH)₄]⁺ + OH⁻ ⇌ P(CH₂OH)₃ + CH₂O + H₂O

Cannizzaro Reaction and H₂ Generation: Formaldehyde, in the alkaline medium, can undergo a Cannizzaro reaction to produce methanol and formate. Concurrently, the reaction of THP with water can also generate hydrogen gas.

Reduction of Metal Precursor: The generated hydrogen and methanol act as the primary reducing agents for the metal salt (e.g., HAuCl₄ or H₂PtCl₆), leading to the formation of metal atoms.

Nucleation and Growth: The metal atoms nucleate and grow into nanoparticles.

Stabilization: Tris(hydroxymethyl)phosphine oxide (THPO), formed from the oxidation of THP, acts as a stabilizing agent, adsorbing onto the nanoparticle surface and preventing agglomeration.

For P/N-doped carbon catalysts, the reaction pathway involves the co-polymerization of a tetrakis(hydroxymethyl)phosphonium salt with a nitrogen-containing precursor, typically urea (B33335), followed by pyrolysis. The initial step is a condensation reaction between the hydroxymethyl groups of the phosphonium salt and the amine groups of urea, forming a cross-linked polymer with P-CH₂-N-C linkages.

Upon high-temperature pyrolysis, this polymer decomposes and carbonizes, resulting in a carbon matrix doped with both phosphorus and nitrogen atoms. The specific nature of the incorporated P and N species is dependent on the pyrolysis temperature and the initial precursor ratio. This process creates a variety of potentially catalytically active sites within the carbon framework.

Identification and Characterization of Catalytically Active Species

The identification and characterization of the catalytically active species in tetrakis(hydroxymethyl)phosphonium-derived systems are crucial for understanding their catalytic performance. The nature of these species differs significantly between the synthesis of metallic nanoparticles and the application of P/N-doped carbon materials.

In the context of noble metal nanoparticle synthesis, the catalytically active species are the nanoparticles themselves. However, their stability and, to some extent, their catalytic activity are dictated by the surface-adsorbed species. In-situ NMR studies have identified tris(hydroxymethyl)phosphine oxide (THPO) as the primary stabilizing agent. The characterization of these stabilized nanoparticles typically involves a suite of analytical techniques.

| Technique | Information Obtained | Typical Findings for THPO-Stabilized Nanoparticles |

| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology | Typically reveals small, spherical, and monodisperse nanoparticles. |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak | Confirms the formation of metallic nanoparticles and provides information on their size and stability. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states of the surface | Confirms the presence of the metal in its zero-valent state and the presence of P and O from the stabilizing THPO. |

| ³¹P NMR Spectroscopy | Chemical environment of phosphorus | Shows a characteristic peak for THPO, confirming its role as the capping agent. |

For P/N-doped carbon catalysts derived from tetrakis(hydroxymethyl)phosphonium salts, the catalytically active species are the various phosphorus and nitrogen functionalities incorporated into the carbon lattice. These heteroatoms modify the electronic properties of the carbon material, creating active sites for catalysis. The characterization of these sites is essential to establish structure-activity relationships.

The catalytic activity of these materials in reactions such as the oxidative dehydrogenation of N-heterocycles is attributed to a synergistic effect between the P and N dopants. Nitrogen doping can enhance the basicity and electron-donor properties of the carbon material, while phosphorus doping can introduce acidic sites and further modify the electronic structure.

| Technique | Identified Species/Information | Typical Binding Energies / Chemical Shifts |

| X-ray Photoelectron Spectroscopy (XPS) - N 1s | Pyridinic-N, Pyrrolic-N, Graphitic-N | ~398.5 eV, ~400.3 eV, ~401.3 eV |

| X-ray Photoelectron Spectroscopy (XPS) - P 2p | P-C, P-O (e.g., C-PO₃, C₂-PO₂) | ~133-134 eV |

| Solid-State ³¹P NMR Spectroscopy | Phosphorus chemical environment | Can distinguish between different P-C and P-O bonding environments. |

| Solid-State ¹⁵N NMR Spectroscopy | Nitrogen chemical environment | Provides detailed information on the different nitrogen functionalities. |

The relative abundance of these different nitrogen and phosphorus species can be tailored by adjusting the synthesis parameters, which in turn influences the catalytic performance of the resulting material. For instance, pyridinic nitrogen is often associated with enhanced activity in various catalytic reactions due to its ability to act as a Lewis base.

Environmental Chemical Pathways and Degradation Studies of Tetrakis Hydroxymethyl Phosphonium Bromide

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a primary mechanism for the abiotic degradation of the tetrakis(hydroxymethyl)phosphonium (B1206150) cation in aquatic environments. The stability of the compound is highly dependent on the pH of the surrounding medium, with degradation rates accelerating significantly under alkaline conditions.

The hydrolysis of the THP cation follows first-order kinetics, and its rate is strongly influenced by pH. ohio.edu The compound exhibits greater stability in acidic to neutral conditions, while its degradation is markedly faster in alkaline environments. ohio.edu Research on the closely related tetrakis(hydroxymethyl)phosphonium sulfate (B86663) (THPS) demonstrates this pH dependency. At a temperature of 25°C, the hydrolytic half-life of the cation varies significantly. santos.com

Studies on tetrakis(hydroxymethyl)phosphonium chloride (THPC) show that the compound is stable in solutions with a pH below 5.0. researchgate.net Decomposition begins as the pH rises above 5.0 and proceeds more rapidly as alkalinity increases. researchgate.net

Table 1: pH-Dependent Hydrolytic Half-Life of the Tetrakis(hydroxymethyl)phosphonium Cation at 25°C

| pH | Half-Life (Days) | Reference |

|---|---|---|

| 5 | 131 | santos.comresearchgate.net |

| 7 | 72 | santos.comresearchgate.net |

| 9 | 7 | santos.comresearchgate.net |

The hydrolysis of the tetrakis(hydroxymethyl)phosphonium cation proceeds through a series of reactions that yield several key degradation products. Under alkaline conditions, the THP cation is converted to tris(hydroxymethyl)phosphine (B1196123) (THP). wikipedia.org This reaction also releases formaldehyde (B43269). wikipedia.org

Further investigation using ³¹P Nuclear Magnetic Resonance (NMR) on the decomposition of THPC has identified an unstable intermediate, tetra-hydroxymethyl phosphonium (B103445) hydroxide (B78521) (THPH), at a pH of 5.0. researchgate.net As the pH increases to 8.0, the parent compound converts completely to THP and its oxidation product, tris(hydroxymethyl)phosphine oxide (THPO). researchgate.net At a pH above 9.0, all phosphorus-containing compounds are ultimately converted to THPO. researchgate.net

The primary hydrolytic degradation products are:

Tris(hydroxymethyl)phosphine (THP)

Tris(hydroxymethyl)phosphine oxide (THPO)

Formaldehyde

Tetra-hydroxymethyl phosphonium hydroxide (THPH) (as an unstable intermediate) researchgate.net

Aerobic and Anaerobic Biodegradation Mechanisms

The tetrakis(hydroxymethyl)phosphonium cation is classified as inherently biodegradable, meaning it is susceptible to microbial degradation, although not always rapidly. santos.com Microorganisms in soil and water can utilize the compound, transforming it through distinct pathways depending on the presence or absence of oxygen.

Under both aerobic and anaerobic conditions, the primary transformation product of the THP cation is tris(hydroxymethyl)phosphine oxide (THPO). santos.comresearchgate.net However, the secondary byproducts and the rate of degradation differ.

Aerobic Pathways: In the presence of oxygen, microbial activity transforms the THP cation into THPO and formaldehyde. researchgate.net In a study conducted in a soil/water system, the major metabolites identified were THPO and bishydroxymethyl phosphonic acid (BMPA). santos.com

Anaerobic Pathways: In anoxic environments, the degradation also yields THPO. researchgate.net However, instead of formaldehyde, methanol (B129727) is reported as a potential byproduct. researchgate.net A study on anaerobic degradation in a soil/water system also identified THPO and BMPA as the main breakdown products, similar to the aerobic pathway. santos.com

Table 2: Biodegradation Pathways and Products

| Condition | Primary Intermediate | Secondary Intermediates/Byproducts | Reference |

|---|---|---|---|

| Aerobic | Tris(hydroxymethyl)phosphine oxide (THPO) | Bishydroxymethyl phosphonic acid (BMPA), Formaldehyde | santos.comresearchgate.net |

| Anaerobic | Tris(hydroxymethyl)phosphine oxide (THPO) | Bishydroxymethyl phosphonic acid (BMPA), Methanol | santos.comresearchgate.net |

Ultimate biodegradation involves the complete breakdown of an organic compound to its mineral components, such as carbon dioxide, water, and inorganic salts. Studies using radiolabelled THPS have provided evidence of significant mineralization.

In an aquatic aerobic degradation study, 60% of the applied radiolabelled carbon from the THP cation was converted to carbon dioxide (CO₂) within 7 days. santos.com A comparable study under anaerobic conditions also demonstrated 60% degradation of the parent compound over a 30-day period. santos.com These findings indicate that microorganisms can completely break down the molecule, using it as a carbon source and leading to its ultimate removal from the environment. santos.com

Photolytic and Other Abiotic Degradation Processes in Environmental Matrices

In addition to hydrolysis and biodegradation, other abiotic processes contribute to the environmental degradation of the tetrakis(hydroxymethyl)phosphonium cation. These include photolysis and chemical oxidation.

Oxidation is another relevant abiotic pathway. The compound is a reducing agent and can be oxidized by atmospheric oxygen, particularly after being converted to tris(hydroxymethyl)phosphine (THP), which is susceptible to air-oxidation. researchgate.netirowater.com This process ultimately leads to the formation of the more stable tris(hydroxymethyl)phosphine oxide (THPO). researchgate.net

Environmental Fate Modeling and Predictive Pathway Analysis

Computational modeling is a critical tool for forecasting the environmental behavior of chemical compounds, providing insights into their persistence, mobility, and transformation pathways. For tetrakis(hydroxymethyl)phosphonium salts, such as the bromide and the closely related sulfate (THPS), environmental fate models are employed to predict how the core cation, tetrakis(hydroxymethyl)phosphonium (THP+), will behave and degrade in various environmental compartments. These predictive tools are essential for regulatory assessment and environmental risk management.

Predictive Modeling with EPI Suite™

A widely used tool for estimating the environmental fate of organic chemicals is the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. regulations.govepisuite.dev This software package uses quantitative structure-activity relationships (QSARs) to predict physical, chemical, and environmental fate properties. regulations.gov Models within EPI Suite™, such as BIOWIN, predict the biodegradability of chemicals. ethz.ch For the analogous compound THPS, the EPI Suite™ model indicates that it is easily biodegradable, with predictions for fast ultimate and primary biodegradability. regulations.gov The primary biodegradation half-life is estimated to be on the order of hours to days. regulations.gov

Hydrolysis and Degradation Pathway Analysis

Hydrolysis is a significant pathway for the degradation of the tetrakis(hydroxymethyl)phosphonium cation in aquatic environments. santos.com Mechanistic models and experimental data for THPS show that this process is highly dependent on pH. santos.com At lower pH, the compound is more stable, while degradation accelerates under neutral and basic conditions. santos.com

The degradation process begins with the transformation of the tetrakis(hydroxymethyl)phosphonium cation into intermediate products. regulations.gov The primary degradation products have been identified as tris(hydroxymethyl)phosphine (THP) and its subsequent oxidation product, tris(hydroxymethyl)phosphine oxide (THPO). regulations.govresearchgate.net Under aerobic conditions, further degradation can occur, leading to the mineralization of the compound into carbon dioxide. santos.compublications.gc.ca In an aquatic aerobic degradation study using radiolabeled THPS, 60% of the compound was metabolized to carbon dioxide within seven days. santos.com The major metabolites identified in the water were THPO and bishydroxymethyl phosphonic acid (BMPA), neither of which reached a concentration of 10% of the initial dose. santos.com

Predictive analysis indicates different byproducts depending on the presence of oxygen. Under aerobic conditions, the degradation of the THP+ cation can produce formaldehyde. researchgate.net Conversely, under anaerobic conditions, which are relevant in environments like oil production systems, methanol is a probable byproduct. researchgate.net

Table 1: pH-Dependent Hydrolysis Half-Life of Tetrakis(hydroxymethyl)phosphonium Cation

| pH | Half-Life at 25°C (Days) |

| 5 | 131 |

| 7 | 72 |

| 9 | 7 |

Data derived from studies on Tetrakis(hydroxymethyl)phosphonium sulfate (THPS). santos.com

Table 2: Predicted Degradation Products of Tetrakis(hydroxymethyl)phosphonium Cation

| Compound | Degradation Stage | Environmental Condition |

| Tris(hydroxymethyl)phosphine (THP) | Primary | Aerobic / Anaerobic |

| Tris(hydroxymethyl)phosphine oxide (THPO) | Secondary | Aerobic / Anaerobic |

| Bishydroxymethyl phosphonic acid (BMPA) | Secondary | Aerobic |

| Formaldehyde | Byproduct | Aerobic |

| Methanol | Byproduct | Anaerobic |

| Carbon Dioxide | Mineralization | Aerobic |

Pathways predicted based on studies of THPS. regulations.govsantos.comresearchgate.net

Biocatalysis and Biodegradation Pathway Prediction Systems

In addition to screening-level models like EPI Suite™, more specialized databases and pathway prediction systems are used to explore potential biodegradation routes. The University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) and its associated Pathway Prediction System (UM-PPS), now maintained and being further developed as enviPath by the Swiss Federal Institute of Aquatic Science and Technology (Eawag), serve as key resources. nih.govpitt.edueawag.ch These systems contain curated information on microbial biocatalytic reactions and pathways for a wide range of chemical compounds, primarily xenobiotics. nih.govpitt.edu The pathway prediction function uses a rule-based system derived from known metabolic reactions to propose plausible degradation pathways for new compounds. nih.gov While a specific, detailed pathway for tetrakis(hydroxymethyl)phosphonium bromide may not be pre-cataloged, these tools provide a framework for predicting the types of enzymatic reactions that microorganisms could use to break down the compound, complementing the predictions from broader fate models.

Advanced Analytical and Spectroscopic Methodologies for Characterizing Tetrakis Hydroxymethyl Phosphonium Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of chemical compounds. For organophosphorus compounds like THPB, NMR is indispensable.

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a highly specific technique for probing the chemical environment of phosphorus atoms within a molecule. mdpi.com The ³¹P nucleus has a natural abundance of 100% and a spin of ½, which results in sharp and readily interpretable NMR signals. mdpi.com The chemical shift in ³¹P NMR is particularly sensitive to the electronic environment and coordination number of the phosphorus atom. mdpi.comhuji.ac.il

For phosphonium (B103445) salts, such as Tetrakis(hydroxymethyl)phosphonium (B1206150) bromide, the phosphorus atom is in a tetracoordinated state, which typically results in a characteristic downfield shift in the ³¹P NMR spectrum compared to trivalent phosphines. cdnsciencepub.com The chemical shift range for phosphonium salts generally falls between -5 to +40 ppm relative to an 85% phosphoric acid standard. youtube.com The specific chemical shift of THPB can provide insights into its purity and the nature of the counter-ion.

Research Findings: Studies on various phosphonium salts have demonstrated that the chemical shift is influenced by the nature of the substituents attached to the phosphorus atom. Electron-withdrawing groups tend to deshield the phosphorus nucleus, leading to a downfield shift, while electron-donating groups cause an upfield shift. In THPB, the four hydroxymethyl groups create a specific electronic environment around the phosphorus atom, resulting in a distinct ³¹P NMR signal. The presence of impurities or degradation products, such as the corresponding phosphine (B1218219) oxide, would be readily detectable as separate signals in the spectrum. For instance, tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), an oxidation product, shows a signal at approximately 48.9 ppm in D₂O. researchgate.net

| Compound Type | Chemical Shift Range (ppm) |

|---|---|

| Tertiary Phosphines (R₃P) | -60 to -10 |

| Phosphonium Salts (R₄P⁺) | -5 to +30 |

| Tertiary Phosphine Oxides (R₃P=O) | +20 to +60 |

| Phosphonates (RO)₂P(O)R' | +15 to +35 |

While ³¹P NMR provides information about the phosphorus center, Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for elucidating the complete structure of the organic framework of Tetrakis(hydroxymethyl)phosphonium bromide and its derivatives. researchgate.netukm.myuobasrah.edu.iq

¹H NMR Spectroscopy: In the ¹H NMR spectrum of THPB, the protons of the hydroxymethyl (-CH₂OH) groups are expected to show characteristic signals. The protons on the carbon adjacent to the phosphorus atom will exhibit coupling to the ³¹P nucleus, resulting in a doublet. The magnitude of this two-bond coupling constant (²J(P,H)) provides valuable structural information. The hydroxyl protons (-OH) may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of THPB provides information about the carbon skeleton. A single resonance is expected for the four equivalent carbons of the hydroxymethyl groups. This signal will also be split into a doublet due to one-bond coupling with the ³¹P nucleus (¹J(P,C)). The chemical shift of this carbon provides information about its electronic environment. For instance, in the derivative tris(hydroxymethyl)phosphine oxide (THPO), the carbon of the hydroxymethyl group appears as a doublet at 52.2 ppm in D₂O. researchgate.net

Research Findings: Combined analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals in THPB and its derivatives. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between different atoms in more complex derivatives. These techniques are invaluable for confirming the structure of reaction products or identifying unknown byproducts. ukm.my

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (-CH₂OH) | ~4.5 | Doublet | ²J(P,H) ≈ 5-10 |

| ¹³C (-CH₂OH) | 52.2 researchgate.net | Doublet | ¹J(P,C) ≈ 50-60 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. mdpi.comnih.gov These techniques are complementary and can be used for both qualitative and quantitative analysis of THPB.